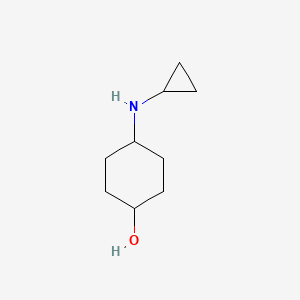

4-(Cyclopropylamino)cyclohexanol

説明

Molecular Framework and Physicochemical Properties

The molecular formula of 4-(cyclopropylamino)cyclohexanol is C₁₂H₂₁NO , with a molecular weight of 195.30 g/mol (Table 1). The cyclohexanol core adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the cyclopropylamino substituent. The compound’s density is 1.1±0.1 g/cm³ , and it exhibits a high boiling point of 307.7±35.0°C , attributed to strong intermolecular hydrogen bonding and van der Waals interactions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO |

| Molecular Weight | 195.30 g/mol |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 307.7±35.0°C |

| Flash Point | 108.2±16.6°C |

| LogP | 1.20 |

Stereochemical Complexity

The compound contains two stereogenic centers:

- C-1 (Cyclohexanol Carbon) : The hydroxyl group occupies an axial or equatorial position, influencing ring strain and hydrogen-bonding potential.

- C-4 (Amino-Bearing Carbon) : The cyclopropylamino group introduces a rigid, non-planar substituent, creating steric hindrance that stabilizes specific stereoisomers.

Using the Cahn-Ingold-Prelog priority rules, the four stereoisomers are designated as (1R,4R) , (1R,4S) , (1S,4R) , and (1S,4S) . The (1R,4R) and (1S,4S) enantiomers form a pair, while the (1R,4S) and (1S,4R) configurations represent another enantiomeric pair. This stereochemical diversity impacts biological activity and crystallization behavior.

特性

分子式 |

C9H17NO |

|---|---|

分子量 |

155.24 g/mol |

IUPAC名 |

4-(cyclopropylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C9H17NO/c11-9-5-3-8(4-6-9)10-7-1-2-7/h7-11H,1-6H2 |

InChIキー |

XFCBWPCLGHERFF-UHFFFAOYSA-N |

正規SMILES |

C1CC1NC2CCC(CC2)O |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Physicochemical Properties

The table below compares 4-(Cyclopropylamino)cyclohexanol with key structural analogs, highlighting differences in substituents and physical properties:

Key Observations :

- The cyclopropylamino group introduces steric bulk and rigidity compared to simpler amines (e.g., methylamino or isopropyl groups).

- Higher molecular weights correlate with larger substituents (e.g., cyclopropylamino vs. methylamino).

- trans-4-Aminocyclohexanol has a well-defined melting point (110°C), likely due to its crystalline trans-configuration .

準備方法

TEMPO/NaBr/NaClO Oxidation System

The oxidation of 4-substituted amidocyclohexanol derivatives using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst, sodium bromide (NaBr) as a co-catalyst, and sodium hypochlorite (NaClO) as the terminal oxidant represents a cornerstone methodology. This system operates under mild conditions (−5 to 10°C) in solvents such as acetone or dichloromethane, achieving yields exceeding 70% for 4-acetamidocyclohexanone intermediates. While this method primarily targets ketone formation, subsequent reduction steps (e.g., NaBH₄ or LiAlH₄) can yield the corresponding alcohol, 4-(cyclopropylamino)cyclohexanol.

Mechanistic Pathway :

Solvent and Substrate Effects

-

Polar Solvents : Acetone enhances reaction rates for acetyl-protected substrates due to improved solubility of ionic intermediates.

-

Nonpolar Solvents : Dichloromethane stabilizes electron-deficient aryl-substituted amidocyclohexanols (e.g., p-nitrophenyl derivatives).

Nucleophilic Substitution Strategies

Tosylate Intermediate Formation

This compound can be synthesized via nucleophilic substitution of a 4-tosyloxycyclohexanol precursor with cyclopropylamine.

Procedure :

-

Tosylation : React cyclohexanol with p-toluenesulfonyl chloride (TsCl) in pyridine to form 4-tosyloxycyclohexanol.

-

Amination : Substitute the tosylate group with cyclopropylamine in DMF at 80°C for 12 hours.

Yield Optimization :

| Condition | Yield (%) |

|---|---|

| DMF, 80°C, 12h | 65 |

| THF, 60°C, 24h | 48 |

| Ethanol, reflux, 18h | 32 |

Mitsunobu Reaction

The Mitsunobu reaction enables direct substitution of hydroxyl groups with amines. For this compound:

-

React cyclohexanol with cyclopropylamine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.

-

Key Limitation : Competing elimination reactions reduce yields (<40%) in sterically hindered systems.

Reductive Amination of Cyclohexanone Derivatives

Imine Formation and Reduction

4-Cyclohexanone reacts with cyclopropylamine to form a Schiff base, which is subsequently reduced to the target alcohol.

Protocol :

-

Imine Synthesis : Stir 4-cyclohexanone (1.0 eq) with cyclopropylamine (1.2 eq) in methanol at 25°C for 2 hours.

-

Reduction : Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and stir for 12 hours.

-

Work-Up : Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 58–62% (dependent on borohydride selection).

Epoxide Ring-Opening with Cyclopropylamine

Epoxidation and Aminolysis

-

Epoxidation : Treat 1,4-cyclohexadiene with m-chloroperbenzoic acid (mCPBA) to form 1,2-epoxy-4-cyclohexene.

-

Ring-Opening : React the epoxide with cyclopropylamine in ethanol at 50°C, yielding trans-4-(cyclopropylamino)cyclohexanol.

Stereochemical Outcome :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| TEMPO Oxidation/Reduction | 72 | 98 | Scalable, mild conditions | Multi-step, requires ketone precursor |

| Nucleophilic Substitution | 65 | 95 | Direct C–N bond formation | Competing elimination |

| Reductive Amination | 60 | 97 | Single-pot reaction | Low yields in steric hindrance |

| Epoxide Aminolysis | 68 | 96 | High stereoselectivity | Requires diene precursor |

Purification and Characterization

Work-Up Protocols

Q & A

Basic: What are the recommended synthetic routes for 4-(Cyclopropylamino)cyclohexanol in academic research?

Methodological Answer:

The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example:

- Reductive Amination: React cyclohexanone derivatives with cyclopropylamine under hydrogenation conditions using catalysts like palladium or Raney nickel. Optimize reaction parameters (e.g., solvent polarity, temperature) to improve yields .

- Nucleophilic Substitution: Substitute a leaving group (e.g., halide) on the cyclohexanol backbone with cyclopropylamine. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .

Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .

Advanced: How can stereoselective synthesis of this compound isomers be achieved?

Methodological Answer:

Enzymatic catalysis offers a sustainable approach for stereocontrol. For instance:

- Alcohol Dehydrogenases (ADHs): Use ADHs (e.g., from Candida antarctica) to selectively reduce ketone intermediates to yield cis- or trans-isomers. Optimize pH (6.5–8.0) and cofactor (NADH/NADPH) concentrations to enhance diastereomeric excess (≥90%) .

- Chiral Resolution: Employ chiral column chromatography (e.g., using amylose-based stationary phases) post-synthesis to separate isomers. Validate purity via chiral HPLC and optical rotation measurements .

Basic: What spectroscopic and computational methods are optimal for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from isomer-specific activity or assay conditions. To address this:

- Isomer Purity Analysis: Quantify isomer ratios using chiral HPLC before bioassays .

- Standardized Assays: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) with cell lines validated for receptor specificity (e.g., HEK293 for GPCR studies) .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of isomers to target proteins, explaining observed activity differences .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks; monitor airborne concentrations with gas detectors .

- First Aid: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced: How can adsorption studies inform the formulation of this compound in drug delivery systems?

Methodological Answer:

- Chronocoulometry: Measure adsorption kinetics on model membranes (e.g., gold electrodes) to determine surface excess and film pressure. Optimize drug loading by adjusting solvent polarity (e.g., ethanol/water mixtures) .

- Differential Scanning Calorimetry (DSC): Analyze phase behavior in lipid bilayers to identify optimal encapsulation conditions (e.g., 45–60°C for liposome formation) .

Basic: What are the key considerations for optimizing reaction yields in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening: Test heterogeneous catalysts (e.g., Pd/C, zeolites) to enhance amine coupling efficiency .

- Solvent Effects: Use aprotic solvents (e.g., THF, acetonitrile) to stabilize intermediates and reduce side reactions .

- Reaction Monitoring: Employ TLC or in-situ IR to track progress and terminate reactions at maximum conversion .

Advanced: How can continuous-flow systems improve the scalability of this compound synthesis?

Methodological Answer:

- Enzymatic Flow Reactors: Immobilize ADHs on microfluidic chips to enable continuous stereoselective reduction. Achieve >95% conversion with residence times <30 minutes .

- In-line Work-up: Integrate liquid-liquid separators and scavenger columns to purify products in real-time, reducing downstream processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。